molecular formula C2H3N3O2S B14363992 1lambda~6~,2,4,6-Thiatriazine-1,1(4H)-dione CAS No. 90380-04-4

1lambda~6~,2,4,6-Thiatriazine-1,1(4H)-dione

Cat. No.: B14363992
CAS No.: 90380-04-4
M. Wt: 133.13 g/mol
InChI Key: XRZMJWVYXJGIKB-UHFFFAOYSA-N
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Description

1lambda~6~,2,4,6-Thiatriazine-1,1(4H)-dione is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1lambda6,2,4,6-Thiatriazine-1,1(4H)-dione typically involves the cyclization of appropriate precursors containing sulfur and nitrogen. Common synthetic routes may include:

    Cyclization of thiosemicarbazides: This method involves the reaction of thiosemicarbazides with suitable electrophiles under controlled conditions.

    Oxidative cyclization: Using oxidizing agents to promote the formation of the thiatriazine ring from linear precursors.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Solvent selection: Choosing appropriate solvents to facilitate the reaction and purification processes.

Chemical Reactions Analysis

Types of Reactions

1lambda~6~,2,4,6-Thiatriazine-1,1(4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Potential use as enzyme inhibitors or probes for studying biological pathways.

    Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1lambda6,2,4,6-Thiatriazine-1,1(4H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include:

    Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor modulation: Interacting with cellular receptors to alter signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1lambda~6~,2,4,6-Thiatriazine-1,1(4H)-dione derivatives: Compounds with similar core structures but different substituents.

    Thiazoles: Another class of sulfur-containing heterocycles with different ring structures.

    Triazines: Nitrogen-containing heterocycles with applications in various fields.

Uniqueness

This compound is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination can impart distinct chemical and biological properties, making it valuable for specialized applications.

Properties

CAS No.

90380-04-4

Molecular Formula

C2H3N3O2S

Molecular Weight

133.13 g/mol

IUPAC Name

4H-1,2,4,6-thiatriazine 1,1-dioxide

InChI

InChI=1S/C2H3N3O2S/c6-8(7)4-1-3-2-5-8/h1-2H,(H,3,4,5)

InChI Key

XRZMJWVYXJGIKB-UHFFFAOYSA-N

Canonical SMILES

C1=NS(=O)(=O)N=CN1

Origin of Product

United States

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